molecular formula C15H24O B6287749 1-(4-Pentylphenyl)butan-2-ol CAS No. 2737207-46-2

1-(4-Pentylphenyl)butan-2-ol

Cat. No.: B6287749
CAS No.: 2737207-46-2
M. Wt: 220.35 g/mol
InChI Key: HIHFAYFJPJTYGP-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)butan-2-ol is an organic compound belonging to the class of secondary alcohols It features a butan-2-ol backbone with a 4-pentylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)butan-2-ol can be synthesized through several methods, including the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound to yield the desired alcohol . Another method involves the hydrogenation of crotonaldehyde, which is formed via acetaldehyde aldolization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

1-(4-Pentylphenyl)butan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Pentylphenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1-(4-pentylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-3-5-6-7-13-8-10-14(11-9-13)12-15(16)4-2/h8-11,15-16H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHFAYFJPJTYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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